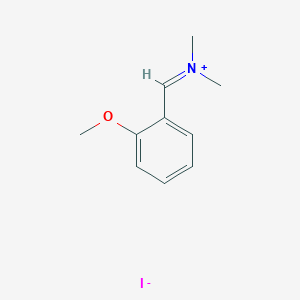
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is an organic compound that features a methoxy group attached to a phenyl ring, with a dimethylmethaniminium group bonded to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide typically involves the reaction of 2-methoxyaniline with formaldehyde and methyl iodide. The reaction proceeds through the formation of an intermediate iminium ion, which is then methylated to yield the final product. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like trifluoroacetic acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethylmethaniminium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methoxyphenyl)-N,N-dimethylmethaniminium chloride
- (2-Methoxyphenyl)-N,N-dimethylmethaniminium bromide
- (2-Methoxyphenyl)-N,N-dimethylmethaniminium sulfate
Uniqueness
(2-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and overall chemical properties. Compared to its chloride, bromide, and sulfate counterparts, the iodide variant may exhibit different behavior in chemical reactions and applications, making it a valuable compound for specific research and industrial purposes.
Propriétés
| 79865-91-1 | |
Formule moléculaire |
C10H14INO |
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
(2-methoxyphenyl)methylidene-dimethylazanium;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-11(2)8-9-6-4-5-7-10(9)12-3;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SNOAFBKIDYDIOW-UHFFFAOYSA-M |
SMILES canonique |
C[N+](=CC1=CC=CC=C1OC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


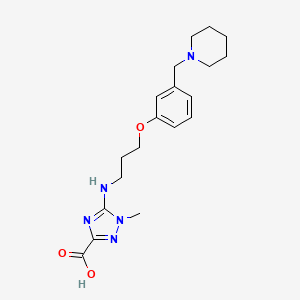
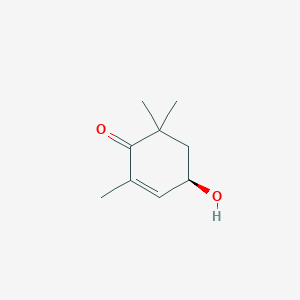

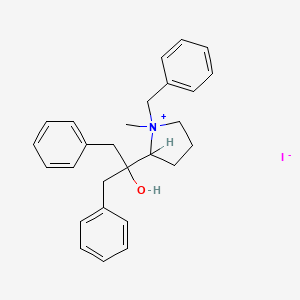
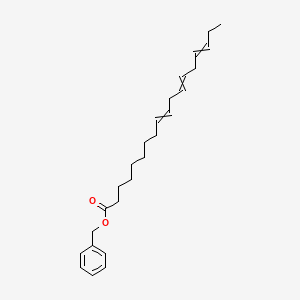
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
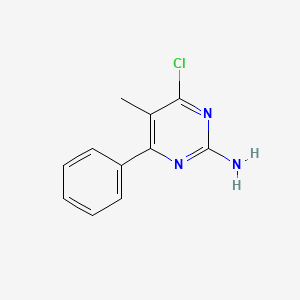
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)

![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)

